molecular formula C23H29NO4 B11277694 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-ethoxypropyl)benzamide

Cat. No.: B11277694
M. Wt: 383.5 g/mol
InChI Key: LGUUNEAVFTYTBJ-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide is a complex organic compound that features a benzofuran moiety. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug design . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide typically involves multiple steps. One common route starts with the preparation of the benzofuran core, which can be synthesized from 2,2-dimethyl-2,3-dihydrobenzofuran . This intermediate is then functionalized to introduce the oxy-methyl group and subsequently reacted with N-(3-ethoxypropyl)benzamide under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-ethoxypropyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C23H29NO4/c1-4-26-14-6-13-24-22(25)18-11-9-17(10-12-18)16-27-20-8-5-7-19-15-23(2,3)28-21(19)20/h5,7-12H,4,6,13-16H2,1-3H3,(H,24,25)

InChI Key

LGUUNEAVFTYTBJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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